

# Unraveling the Identity of ML230: A Case of Mistaken Identity in Drug Discovery

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## Compound of Interest

Compound Name: ML230

Cat. No.: B609130

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An in-depth investigation into the scientific literature and chemical databases for a small molecule inhibitor designated "**ML230**" has revealed a likely case of mistaken identity. While the query sought a technical guide on the discovery and development of a chemical probe, no such compound with the specific identifier "**ML230**" appears to be documented in the public domain. The search instead consistently points to two distinct entities: a piece of laboratory equipment, the Covaris **ML230** Focused-ultrasonicator, and a therapeutic agent, SOM230 (pasireotide).

This whitepaper will address this ambiguity by first clarifying the nature of the entities mistakenly associated with "**ML230**." It will then provide a concise overview of both the Covaris **ML230** instrument, a tool pivotal in modern molecular biology, and SOM230, a clinically relevant somatostatin analog. This approach aims to provide valuable information to researchers, scientists, and drug development professionals who may have encountered this nomenclature ambiguity.

## The Covaris ML230 Focused-ultrasonicator: A Tool for High-Performance Sample Preparation

The Covaris **ML230** is a benchtop instrument that utilizes Adaptive Focused Acoustics® (AFA®) technology to precisely and accurately process biological samples. It is not a chemical compound but rather a critical tool in many experimental workflows, particularly in the fields of genomics and proteomics.

## Core Technology and Applications

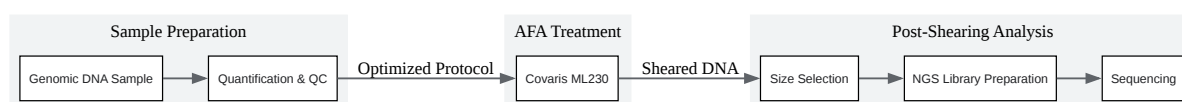
The **ML230** employs focused acoustic energy to controllably shear nucleic acids and disrupt tissues and cells. This technology offers significant advantages over traditional methods, including improved reproducibility, reduced sample heating, and enhanced recovery of biomolecules.

Key Applications:

- **DNA and Chromatin Shearing:** The **ML230** is widely used to fragment DNA and chromatin to specific size ranges required for next-generation sequencing (NGS), chromatin immunoprecipitation (ChIP), and other genomic applications.
- **Tissue Homogenization and Cell Lysis:** The focused acoustic energy can efficiently disrupt various tissue types and lyse cells to extract proteins, nucleic acids, and other cellular components.
- **Compound Management:** In drug discovery, the **ML230** can be used for compound dissolution and formulation.

## Experimental Workflow: DNA Shearing for Next-Generation Sequencing

The following diagram illustrates a typical workflow for DNA shearing using the Covaris **ML230** for NGS library preparation.



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A generalized workflow for preparing DNA for next-generation sequencing using the Covaris **ML230**.

# SOM230 (Pasireotide): A Multi-Receptor Targeted Somatostatin Analog

The designation "SOM230" refers to the investigational drug name for pasireotide, a synthetic long-acting somatostatin analog. Pasireotide has been developed for the treatment of various endocrine disorders, including Cushing's disease and acromegaly.

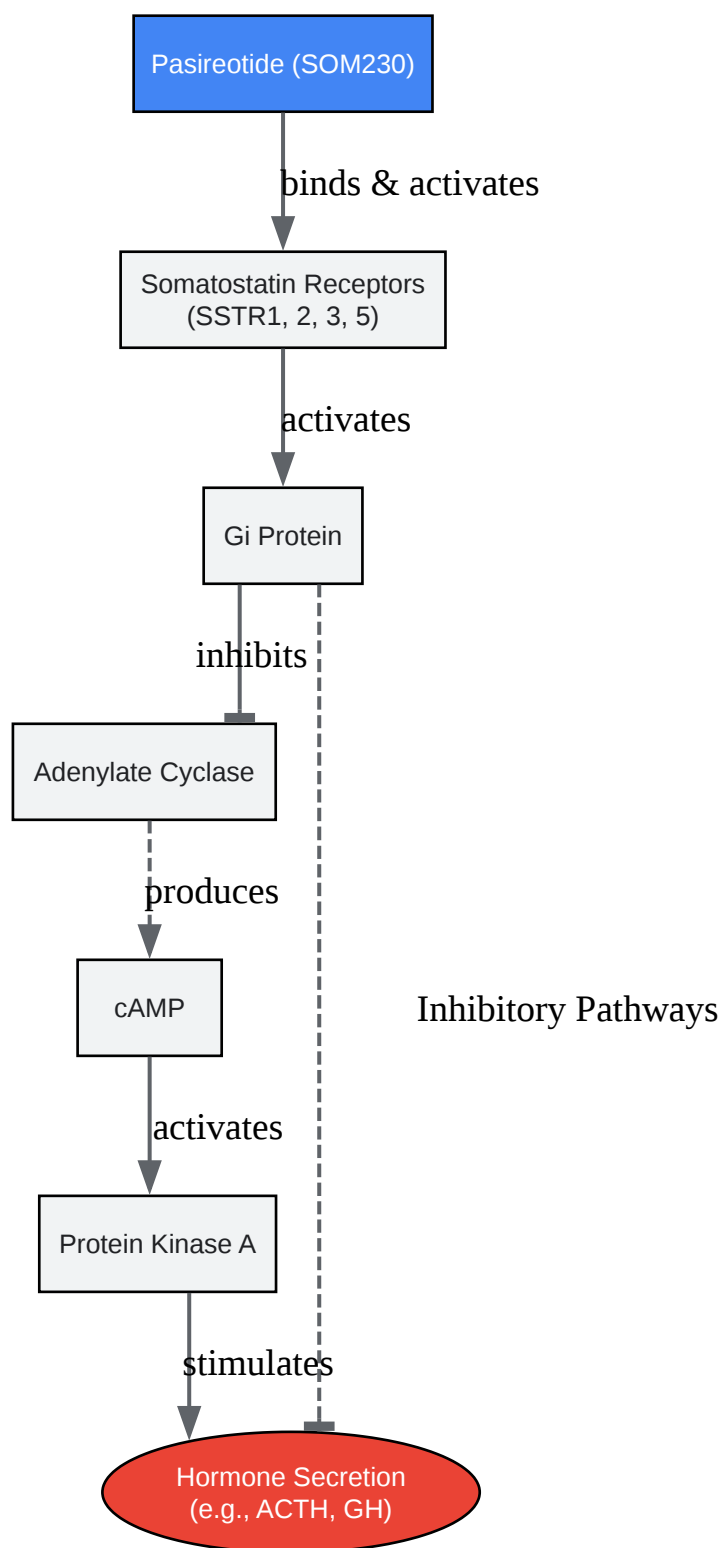
## Discovery and Development

Pasireotide was designed to have a broader binding profile to somatostatin receptor subtypes (SSTRs) compared to earlier generations of somatostatin analogs. This was achieved through medicinal chemistry efforts to modify the structure of the natural somatostatin peptide. The development of pasireotide involved extensive preclinical and clinical studies to evaluate its efficacy and safety.

## Mechanism of Action and Signaling Pathway

Pasireotide exerts its effects by binding to and activating multiple somatostatin receptors, particularly SSTR1, SSTR2, SSTR3, and SSTR5. The activation of these G-protein coupled receptors (GPCRs) triggers downstream signaling cascades that lead to the inhibition of hormone secretion. For instance, in pituitary adenomas, pasireotide's activation of SSTRs inhibits the release of adrenocorticotrophic hormone (ACTH) in Cushing's disease and growth hormone (GH) in acromegaly.

The simplified signaling pathway is depicted below:



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Simplified signaling pathway of pasireotide (SOM230) leading to the inhibition of hormone secretion.

## Quantitative Data

While a comprehensive table of all quantitative data for pasireotide is beyond the scope of this whitepaper, a representative summary of its binding affinities for somatostatin receptors is provided below.

Receptor Subtype	Pasireotide (SOM230) IC50 (nM)	Octreotide IC50 (nM)	Lanreotide IC50 (nM)
SSTR1	9.3	>1000	>1000
SSTR2	1.0	0.9	1.2
SSTR3	1.5	16	6.2
SSTR5	0.16	7.1	>1000

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Data is compiled from various publicly available sources and may vary between studies.

## Conclusion

The initial query for "**ML230**" highlights a potential point of confusion in scientific nomenclature. While no small molecule inhibitor with this specific designation was identified, the investigation revealed two significant entities in the biomedical research and development landscape: the Covaris **ML230** Focused-ultrasonicator and the therapeutic agent SOM230 (pasireotide). Researchers and scientists are encouraged to be precise in their terminology to avoid such ambiguities. This whitepaper has provided a foundational technical overview of both the instrument and the drug, offering a valuable resource for those who may have encountered this terminological crossover.

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